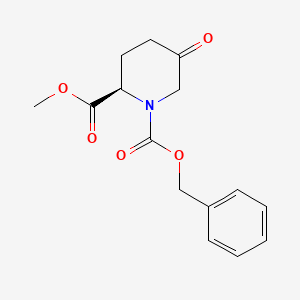

(R)-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate

Description

(R)-1-Benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a six-membered ring with a ketone group at the 5th position. The compound contains two ester groups: a benzyl carboxylate at position 1 and a methyl carboxylate at position 2, with an (R)-configuration at the stereogenic center. Piperidine derivatives are widely utilized in pharmaceutical synthesis, particularly as intermediates for alkaloids, protease inhibitors, and other bioactive molecules.

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m1/s1 |

InChI Key |

HFKHJRQXLOFHNO-CYBMUJFWSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The oxo group is usually introduced via oxidation reactions, and the dicarboxylate groups are added through esterification or carboxylation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as high-pressure reactors, automated control systems, and purification methods like chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.

Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.

Scientific Research Applications

®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between (R)-1-Benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and its structural analogs:

Key Observations:

Ring Size and Functional Groups: The target compound and its piperidine analogs (e.g., ) exhibit a six-membered ring, whereas pyrrolidine derivatives (e.g., ) feature a five-membered ring. The 5-oxo group in the target compound contrasts with hydroxylated variants (e.g., ), which may influence hydrogen bonding and metabolic stability.

Stereochemical Variations :

- Enantiomers (R vs. S configurations) and diastereomers (e.g., (2S,5S) vs. (2S,5R)) demonstrate the critical role of stereochemistry in biological activity and synthetic utility. For instance, the (S)-enantiomer of the target compound () may exhibit divergent binding affinities compared to the (R)-form.

Safety and Handling :

- Pyrrolidine derivatives like carry explicit hazards (e.g., H302, H317), whereas piperidine analogs (e.g., ) lack comprehensive toxicological data. Hydroxylated derivatives () may present reduced reactivity compared to ketone-containing counterparts.

Applications :

- The target compound and its analogs are primarily used as intermediates in drug synthesis. For example, is employed in manufacturing, while is restricted to research.

Biological Activity

(R)-1-Benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects against various cell lines, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Molecular Formula : C14H17NO5

- Molecular Weight : 277.29 g/mol

- IUPAC Name : (R)-1-benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate

The biological activity of (R)-1-benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate is thought to involve interaction with specific receptors and enzymes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate various cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of viral replication.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of (R)-1-benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate on various cancer cell lines using the MTT assay. The results indicate significant cytotoxic activity against several malignant cell lines:

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | 250 | 82.23 |

| NIH 3T3 | 500 | 96.11 |

These findings suggest that the compound exhibits selective cytotoxicity, showing higher toxicity towards cancerous cells compared to normal cells .

Case Studies

Several case studies have explored the therapeutic potential of (R)-1-benzyl-2-methyl-5-oxopiperidine-1,2-dicarboxylate:

-

Anticancer Activity :

- In vitro studies demonstrated that the compound induced apoptosis in HepG2 and MCF-7 cells, with morphological changes consistent with apoptotic processes observed under microscopy. The cytotoxic mechanism appears to interfere with cellular functions such as cell cycle regulation and apoptosis induction .

-

Antiviral Properties :

- Preliminary investigations hint at antiviral activity; however, detailed mechanisms remain to be elucidated. The compound may interact with viral proteins or host cell receptors to inhibit viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.